tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine
Description
Properties
IUPAC Name |
2-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N/c1-13(2,3)18-9-5-7-11-6-4-8-12(10-11)14(15,16)17/h4,6,8,10,18H,5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIFVVDHADNPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group, due to its electron-withdrawing nature, influences the electronic distribution in the molecule, affecting its reactivity and interaction with biological targets. These interactions often involve pathways associated with enzyme inhibition or activation, leading to diverse biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine , enabling comparative analysis:
Key Comparative Insights
- Lipophilicity and Solubility: The tert-butyl group in the target compound enhances hydrophobicity compared to methylamine derivatives (e.g., ).
Electronic Effects :
The -CF₃ group in all listed compounds withdraws electrons via its strong inductive effect, stabilizing negative charges and influencing binding interactions. In N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine , this effect is amplified by conjugation with a pyridyl ring.Synthetic Complexity :
The target compound’s synthesis likely involves straightforward alkylation or reductive amination, whereas piperazine- and pyran-containing analogs (e.g., ) require multi-step protocols, including cyclization and chiral resolution.
Data Tables
Table 1: Molecular Properties
| Property | This compound | Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine | Methyl({3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl})amine |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₁F₃N | C₁₉H₂₀N₂ | C₁₉H₂₀F₃NO |
| Molecular Weight | 260.3 | 276.4 | 359.4 |
| LogP (Predicted) | 3.8 | 3.2 | 4.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 (N) | 2 (N) | 2 (N, O) |
Biological Activity
Chemical Structure and Properties
tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a tertiary amine characterized by a tert-butyl group attached to a propyl chain that includes a trifluoromethyl-substituted phenyl moiety. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Biological Activity
The biological activity of this compound can be analyzed through various mechanisms, including its interaction with biological targets, pharmacokinetics, and therapeutic potential.
1. Mechanism of Action
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can influence their interaction with biological targets. The presence of the amine functional group suggests potential for acting as a neurotransmitter or enzyme inhibitor.
2. Pharmacological Applications
Studies have explored the application of similar compounds in therapeutic contexts, particularly in the treatment of neurodegenerative diseases and cancer. For instance, amines with trifluoromethyl substituents have been shown to modulate neurotransmitter systems, offering promise in neuropharmacology.
Case Studies
Case Study 1: Neuropharmacology
In a study assessing the effects of various amines on neuronal activity, it was found that compounds similar to this compound exhibited significant modulation of serotonin and dopamine receptors. The results indicated potential applications in treating mood disorders and anxiety-related conditions.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of trifluoromethyl-substituted amines. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This suggests that this compound may possess similar anticancer properties.
In Vitro Studies
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Serotonin Receptor | 0.5 | Agonist |
| Compound B | Dopamine Receptor | 0.8 | Antagonist |
| This compound | Unknown | TBD | TBD |
In Vivo Studies
Recent studies have also evaluated the in vivo efficacy of related compounds in animal models, showing promising results in reducing tumor size and improving survival rates.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The synthesis of N-PFtB secondary amines has been explored for their incorporation into drug-like molecules. Notably, the compound has been utilized to modify existing pharmaceuticals such as ibuprofen and probenecid. These modifications aim to enhance the pharmacological properties of these drugs while maintaining their efficacy. For instance, the introduction of the PFtB group into ibuprofen resulted in a yield of 97%, while probenecid achieved an 81% yield during synthesis .
1.2 Mechanism of Action
The incorporation of fluorinated moieties like PFtB can significantly alter the lipophilicity and metabolic stability of compounds. The predicted LogP value for N-PFtB is 4.85, indicating a substantial increase in lipophilicity compared to its N-tert-butyl counterpart (LogP = 2.27) due to the presence of CF3 groups . This property is crucial for enhancing the bioavailability of drugs.
Imaging Applications
2.1 19F MRI Contrast Agents
N-PFtB secondary amines have shown promise as contrast agents in 19F magnetic resonance imaging (MRI). The unique fluorine content allows for clear imaging capabilities, making it possible to visualize biological processes non-invasively. Studies have demonstrated that PFtB-labeled compounds exhibit significant imaging sensitivity at various concentrations, indicating their potential utility in clinical diagnostics .
| Concentration (mM) | Imaging Sensitivity |
|---|---|
| 25 | Moderate |
| 50 | High |
| 75 | Very High |
| 100 | Excellent |
| 125 | Optimal |
Synthetic Methodology
3.1 Direct Synthesis Techniques
Recent advancements in synthetic methodologies have enabled the efficient production of N-PFtB secondary amines from readily available N-trifluoromethyl secondary amines. This process involves a one-step reaction that strategically eliminates hydrogen fluoride (HF) and incorporates trifluoromethyl groups under mild conditions . The method's compatibility with various functional groups broadens its applicability in synthesizing diverse chemical entities.
3.2 Reaction Pathway
The reaction pathway includes:
- Elimination of HF from N-trifluoromethyl precursors.
- Addition–elimination conversion processes involving difluoromethyl imine.
- Final addition reactions with fluoroform generated in situ.
This streamlined approach not only enhances safety but also increases yields compared to traditional methods .
Case Studies
4.1 Incorporation into Established Drugs
The incorporation of PFtB groups into established drugs like ibuprofen and probenecid showcases the compound's versatility:
- Ibuprofen : Achieved a yield of 97% with preserved therapeutic activity.
- Probenecid : Successfully modified with an 81% yield, demonstrating effective integration into existing pharmaceutical frameworks.
4.2 Stability and Reactivity
N-PFtB secondary amines exhibit stability under acidic conditions but show some decomposition under basic conditions, indicating a need for careful handling during synthesis and application phases .
Q & A
Q. What are the key considerations in designing a multi-step synthesis route for tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine?
- Methodological Answer : Synthesis typically involves sequential functional group introduction. For example:
Alkylation : React 3-(trifluoromethyl)phenylpropylamine with tert-butyl groups via nucleophilic substitution, optimizing solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) for yield .
Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect amines during intermediate steps, followed by acidic deprotection (e.g., TFA) .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for purity >95% .
Table 1 : Example reaction conditions and yields:
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation | tert-Butyl bromide | DMF | 80 | 65 |
| Deprotection | TFA | DCM | 25 | 85 |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule resolution). Ensure data quality by checking R-factors (<5%) and residual electron density .
- NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., δ 1.2 ppm for tert-butyl protons, δ 7.5-8.0 ppm for aromatic trifluoromethyl groups) .
- HRESIMS : Confirm molecular mass (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values (e.g., serine proteases, kinases).
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
- Toxicity : Perform MTT assays on HEK-293 or HepG2 cells to assess cytotoxicity (EC₅₀ values) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on trifluoromethyl group effects (electron-withdrawing) on amine nucleophilicity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to predict binding affinities. Validate with experimental IC₅₀ values .
Table 2 : Example DFT-derived properties:
| Property | Value |
|---|---|
| HOMO (eV) | -8.2 |
| LUMO (eV) | -1.5 |
| Dipole Moment (D) | 3.8 |
Q. How should researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning .
- Disorder Modeling : For flexible tert-butyl groups, refine occupancy factors and anisotropic displacement parameters .
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed couplings to control stereochemistry .
- Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol mobile phase).
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
Data Analysis & Mechanistic Studies
Q. How to analyze conflicting bioactivity data across different assay conditions?
- Methodological Answer :
- Dose-Response Curves : Compare Hill slopes and maximal efficacy (Emax) to identify assay-specific artifacts.
- Solubility Checks : Measure compound solubility in assay buffers (e.g., DLS for aggregation) .
- Positive Controls : Include known inhibitors (e.g., fluoxetine for serotonin reuptake assays) to validate assay robustness .
Q. What mechanistic insights can be derived from kinetic isotope effects (KIEs) in reactions involving this compound?
- Methodological Answer :
- Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃ for tert-butyl) and measure kH/kD ratios.
- Interpretation : A kH/kD > 1 indicates rate-limiting bond cleavage (e.g., C-H activation), while kH/kD ≈ 1 suggests non-bond-breaking steps .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
